6H-Imidazo[4,5-d]thiazole
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Overview
Description
6H-Imidazo[4,5-d]thiazole is a heterocyclic compound that features a fused ring system combining both imidazole and thiazole rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The imidazole ring is known for its presence in many biologically active molecules, while the thiazole ring is a common structural motif in various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Imidazo[4,5-d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with α-haloketones under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[4,5-d]thiazole ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents that are environmentally benign is also a focus in industrial settings to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions: 6H-Imidazo[4,5-d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols in polar solvents.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-d]thiazoles, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
6H-Imidazo[4,5-d]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound has shown potential as an antimicrobial, antifungal, and anticancer agent.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 6H-Imidazo[4,5-d]thiazole involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound can also interact with DNA, leading to the disruption of cellular processes in pathogens or cancer cells. The specific pathways involved depend on the biological activity being targeted .
Comparison with Similar Compounds
- Imidazo[2,1-b]thiazole
- Imidazo[1,2-c]thiazole
- Imidazo[5,1-b]thiazole
- Imidazo[1,5-c]thiazole
Comparison: 6H-Imidazo[4,5-d]thiazole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities compared to other imidazothiazole derivatives. For example, while imidazo[2,1-b]thiazole derivatives are known for their anthelmintic properties, this compound derivatives may exhibit stronger antimicrobial or anticancer activities .
Properties
Molecular Formula |
C4H3N3S |
---|---|
Molecular Weight |
125.15 g/mol |
IUPAC Name |
4H-imidazo[4,5-d][1,3]thiazole |
InChI |
InChI=1S/C4H3N3S/c1-5-3-4(6-1)8-2-7-3/h1-2H,(H,5,6) |
InChI Key |
BPQVKLZLZYDMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)N=CS2 |
Origin of Product |
United States |
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